molecular formula C₃₃H₃₆NNaO₁₆ B1146817 Daunorubicin 4'-O-α-D-Glucoside Sodium Salt CAS No. 229314-76-5

Daunorubicin 4'-O-α-D-Glucoside Sodium Salt

Cat. No.: B1146817
CAS No.: 229314-76-5
M. Wt: 725.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daunorubicin 4’-O-α-D-Glucoside Sodium Salt is a derivative of daunorubicin, an anthracycline aminoglycoside used primarily in cancer treatment. This compound is known for its biochemical applications, particularly in proteomics research . The molecular formula of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt is C33H36NNaO16, and it has a molecular weight of 725.63 g/mol .

Preparation Methods

The synthesis of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin. The reaction typically employs glucosyl donors and appropriate catalysts under controlled conditions to achieve the desired glycoside linkage. Industrial production methods may involve multi-step synthesis processes, including purification and crystallization steps to ensure high purity and yield .

Chemical Reactions Analysis

Daunorubicin 4’-O-α-D-Glucoside Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Daunorubicin 4’-O-α-D-Glucoside Sodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt involves its interaction with DNA. Similar to daunorubicin, it intercalates into DNA, disrupting the function of topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription. The compound’s molecular targets include DNA and topoisomerase II, leading to cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

Daunorubicin 4’-O-α-D-Glucoside Sodium Salt can be compared with other anthracycline derivatives such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Daunorubicin 4'-O-α-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with α-D-glucose. This reaction can be carried out using various glycosylation methods such as the Koenigs-Knorr method, the Vorbruggen method, or the thioglycoside method. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. After glycosylation, the product is then converted to the sodium salt form by treatment with sodium hydroxide.", "Starting Materials": [ "Daunorubicin", "α-D-glucose", "Protecting groups (if necessary)", "Activating agents (if necessary)", "Solvents (e.g. DMF, DMSO, THF)" ], "Reaction": [ "Protection of the hydroxyl groups on daunorubicin (if necessary)", "Activation of α-D-glucose with an activating agent (if necessary)", "Glycosylation of daunorubicin with activated α-D-glucose using a suitable solvent and catalyst", "Deprotection of the hydroxyl groups (if necessary)", "Conversion of the product to the sodium salt form by treatment with sodium hydroxide", "Purification of the final product by chromatography or recrystallization" ] }

CAS No.

229314-76-5

Molecular Formula

C₃₃H₃₆NNaO₁₆

Molecular Weight

725.63

Synonyms

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-4-O-α-D-glucopyranuronosyl-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Monosodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.